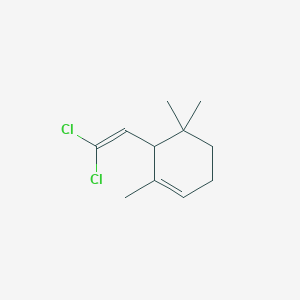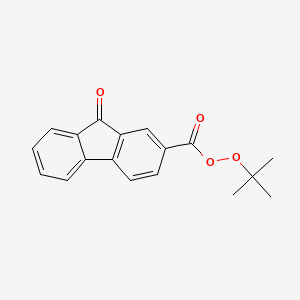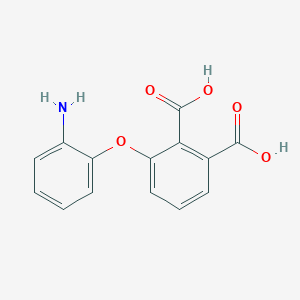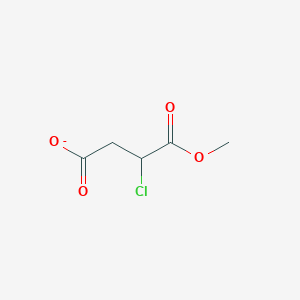
3-(Triethylsilyl)-4-(trimethylsilyl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Triethylsilyl)-4-(trimethylsilyl)but-3-en-2-one is an organosilicon compound with the molecular formula C13H28OSi2. This compound is characterized by the presence of both triethylsilyl and trimethylsilyl groups attached to a butenone backbone. Organosilicon compounds like this one are of significant interest in organic synthesis due to their unique reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triethylsilyl)-4-(trimethylsilyl)but-3-en-2-one typically involves the reaction of a suitable precursor with triethylsilyl and trimethylsilyl reagents under controlled conditions. One common method involves the use of a silylating agent such as triethylsilyl chloride and trimethylsilyl chloride in the presence of a base like pyridine or triethylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Triethylsilyl)-4-(trimethylsilyl)but-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the silicon centers, where nucleophiles like fluoride ions can replace the silyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether solvents.
Substitution: Fluoride sources such as tetrabutylammonium fluoride; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions include silyl ethers, alcohols, and substituted butenones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Triethylsilyl)-4-(trimethylsilyl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology: Investigated for its potential role in modifying biological molecules through silylation, which can enhance the stability and reactivity of biomolecules.
Medicine: Explored for its potential use in drug delivery systems, where the silyl groups can improve the solubility and bioavailability of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including silicone-based polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(Triethylsilyl)-4-(trimethylsilyl)but-3-en-2-one involves the interaction of its silyl groups with various molecular targets. The triethylsilyl and trimethylsilyl groups can act as protecting groups in organic synthesis, preventing unwanted reactions at specific sites on a molecule. Additionally, the compound can participate in nucleophilic and electrophilic reactions, facilitating the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trimethylsilyl)-3-buten-2-one: Similar structure but with only one silyl group, leading to different reactivity and applications.
3-(Triphenylsilyl)-3-buten-2-one: Contains a bulkier silyl group, which can influence steric effects and reaction outcomes.
3-(Trimethylsilyl)-3-buten-1-ol: An alcohol derivative with different functional group reactivity.
Uniqueness
3-(Triethylsilyl)-4-(trimethylsilyl)but-3-en-2-one is unique due to the presence of both triethylsilyl and trimethylsilyl groups, which provide a balance of steric protection and reactivity. This dual silylation can enhance the compound’s stability and versatility in various chemical reactions, making it a valuable tool in synthetic chemistry.
Eigenschaften
| 90313-67-0 | |
Molekularformel |
C13H28OSi2 |
Molekulargewicht |
256.53 g/mol |
IUPAC-Name |
3-triethylsilyl-4-trimethylsilylbut-3-en-2-one |
InChI |
InChI=1S/C13H28OSi2/c1-8-16(9-2,10-3)13(12(4)14)11-15(5,6)7/h11H,8-10H2,1-7H3 |
InChI-Schlüssel |
SPINSXORPVPWOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)C(=C[Si](C)(C)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[2-(2-Bromoacetyl)oxyethoxy]ethoxy]ethyl 2-bromoacetate](/img/structure/B14360916.png)


![Hexakis[(trifluoromethyl)selanyl]ethane](/img/structure/B14360936.png)
![[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]thiourea](/img/structure/B14360938.png)


![Phenol, 2-[(4-bromo-3-methyl-5-isoxazolyl)methoxy]-](/img/structure/B14360976.png)


